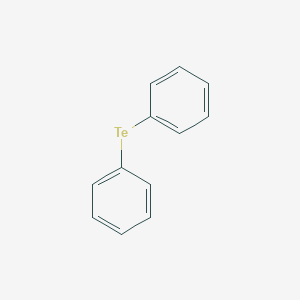
Diphenyltellurium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyltellurium, also known as this compound, is a useful research compound. Its molecular formula is C12H10Te and its molecular weight is 281.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Applications
1. Anticancer Properties
Diphenyltellurium exhibits significant anticancer properties, making it a subject of interest in cancer research. Studies have demonstrated its ability to induce cytotoxic effects in various cancer cell lines. For instance, DPT has shown antiproliferative effects in human colorectal adenocarcinoma cells (Caco-2) with IC50 values ranging from 62.5 to 1000 µM . The mechanisms underlying these effects include the induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis through both caspase-dependent and independent pathways .
2. Antioxidant Activity
DPT displays complex antioxidant properties that can vary based on experimental conditions. It has been noted for its ability to modulate redox states within cells, contributing to its protective effects against oxidative stress . This dual role as both an antioxidant and prooxidant suggests potential therapeutic applications in diseases characterized by oxidative damage.
3. Toxicological Studies
While DPT has promising therapeutic applications, it is also important to understand its toxicological profile. Research indicates that exposure to DPT can lead to histological changes in organs such as the liver and kidneys, including cytoplasmic vacuolization and hydropic degeneration . These findings underscore the necessity for careful dosage considerations in any therapeutic application.
Industrial Applications
1. Synthesis of Nanomaterials
DPT serves as a precursor in the synthesis of novel nanomaterials. For example, it has been used to produce silver-telluride nanofibers through a simple synthesis process . These materials have potential applications in electronics and photonics due to their unique optical properties.
2. Analytical Chemistry
In analytical chemistry, DPT is utilized for its fluorescence properties, which can be leveraged for detecting various compounds in complex matrices. The compound's ability to form stable complexes with different analytes enhances its utility in food safety testing and environmental monitoring .
Case Studies
特性
CAS番号 |
1202-36-4 |
|---|---|
分子式 |
C12H10Te |
分子量 |
281.8 g/mol |
IUPAC名 |
phenyltellanylbenzene |
InChI |
InChI=1S/C12H10Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
InChIキー |
XTCBHFKSTRGVMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Key on ui other cas no. |
1202-36-4 |
同義語 |
diphenyl telluride diphenyltelluride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















